molecular formula C19H22N2O4 B5773938 N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide

N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide

Cat. No. B5773938
M. Wt: 342.4 g/mol
InChI Key: QTBPDUBKULZMQE-UHFFFAOYSA-N
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Description

N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has been banned due to concerns over its potential health risks. Despite this, GW501516 has been widely studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism of Action

N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide works by activating PPARδ receptors, which are found in various tissues throughout the body. When activated, these receptors promote the expression of genes involved in fatty acid oxidation and energy metabolism. This leads to increased fat burning and improved energy production, which can help to improve metabolic health and athletic performance.
Biochemical and Physiological Effects
Studies have shown that N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide can have a range of biochemical and physiological effects, including:
1. Increased fatty acid oxidation: N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide has been shown to increase the expression of genes involved in fatty acid oxidation, leading to increased fat burning and improved energy production.
2. Improved insulin sensitivity: N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide has been shown to improve insulin sensitivity, which can help to prevent the development of metabolic diseases such as type 2 diabetes.
3. Enhanced endurance: N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide has been shown to enhance endurance by increasing the use of fat as an energy source, which can help to delay the onset of fatigue during prolonged exercise.

Advantages and Limitations for Lab Experiments

N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide has several advantages and limitations for lab experiments. Some advantages include its ability to activate PPARδ receptors, its potential applications in the treatment of metabolic and cardiovascular diseases, and its ability to enhance athletic performance. However, some limitations include its potential health risks and the fact that its use has been banned in many countries.

Future Directions

There are several future directions for the study of N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide. Some potential areas of research include:
1. The development of safer and more effective PPARδ agonists: Despite its potential health risks, the activation of PPARδ receptors remains a promising target for the treatment of metabolic and cardiovascular diseases. Future research could focus on the development of safer and more effective PPARδ agonists that do not have the same health risks as N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide.
2. The investigation of N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide's effects on other physiological systems: While much of the research on N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide has focused on its effects on metabolism and athletic performance, there is still much to be learned about its effects on other physiological systems, such as the immune system and the central nervous system.
3. The investigation of N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide's potential applications in cancer treatment: Some studies have suggested that N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide may have potential applications in the treatment of cancer, due to its ability to inhibit the growth of cancer cells. Future research could focus on exploring this potential application in more detail.
Conclusion
In conclusion, N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide is a synthetic drug that has been widely studied for its potential applications in scientific research. Despite its potential health risks, it remains a promising target for the treatment of metabolic and cardiovascular diseases, as well as for enhancing athletic performance. Future research could focus on the development of safer and more effective PPARδ agonists, as well as exploring its potential applications in other physiological systems and in cancer treatment.

Synthesis Methods

N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the condensation of 2-methoxyphenol with ethyl chloroacetate to form ethyl 2-(2-methoxyphenoxy)acetate. This compound is then reacted with hydrazine hydrate to form 2-(2-methoxyphenoxy)acetic acid hydrazide. The final step involves the reaction of this compound with 4-chlorobutanoyl chloride to form N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide.

Scientific Research Applications

N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide has been widely studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, including the activation of PPARδ receptors, increased fatty acid oxidation, and improved insulin sensitivity. These effects make it a potential candidate for the treatment of metabolic and cardiovascular diseases, as well as for enhancing athletic performance.

properties

IUPAC Name

N-[2-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-8-18(22)20-14-9-4-5-10-15(14)21-19(23)13-25-17-12-7-6-11-16(17)24-2/h4-7,9-12H,3,8,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBPDUBKULZMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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